
2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
Pyridine can be synthesized by various methods. One of the most common methods is the Chichibabin synthesis, which involves the reaction of acetaldehyde and ammonia . The chloroethyl group could potentially be introduced through nucleophilic substitution reactions .Chemical Reactions Analysis
Pyridine is a versatile compound in organic synthesis. It can act as a base, forming salts with strong acids, and can also participate in various nucleophilic and electrophilic substitution reactions . The chloroethyl group can act as a leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine” would depend on its exact structure. Pyridine is a colorless liquid with a distinct, unpleasant odor. It is miscible with water and most organic solvents .Applications De Recherche Scientifique
Proton Transfer and Photoreactions
One study explores the photoreactions of 2-(1H-pyrazol-5-yl)pyridine derivatives, revealing their potential in excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are significant for understanding molecular behaviors under light exposure, with implications for designing light-responsive materials (Vetokhina et al., 2012).
Coordination Chemistry and Luminescence
Another research area involves the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands. These compounds have been noted for their versatile applications, including creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions. This highlights their potential in developing new materials for sensing and magnetic applications (Halcrow, 2005).
Synthesis and Structural Analysis
The synthesis and structural analysis of pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, demonstrate the importance of these compounds in understanding molecular structures and their stability. Such studies contribute to the broader field of organic chemistry and materials science, offering insights into molecular design and synthesis (Li-qun Shen et al., 2012).
Biomedical Applications
Research on 1H-Pyrazolo[3,4-b]pyridines outlines their biomedical applications, including their potential in drug development. This review covers the diversity of substituents, synthetic methods, and the biomedical relevance of these compounds, emphasizing their role in therapeutic applications (Ana Donaire-Arias et al., 2022).
Catalysis
The use of (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes in catalyzing the asymmetric transfer hydrogenation of ketones highlights the catalytic potential of pyrazole-pyridine derivatives. Such studies are crucial for developing new catalytic processes, which can be applied in various chemical syntheses and industrial applications (Magubane et al., 2017).
Mécanisme D'action
Target of Action
Pyridine derivatives are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Mode of Action
Without specific studies on this compound, it’s challenging to determine its exact mode of action. Chloroethyl groups are often used in alkylating agents, which can form covalent bonds with biological macromolecules, interfering with their function .
Biochemical Pathways
Pyridine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Result of Action
This makes the strands unable to uncoil and separate, which is necessary in DNA replication, so the cells can no longer divide .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to form stable hydrophobic interactions with catalytic pockets of certain enzymes, such as IKKβ . These interactions can lead to enzyme inhibition or activation, thereby influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of receptor tyrosine kinases, which play a crucial role in cell signaling and growth . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to downstream effects on various biochemical pathways and cellular processes. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, such as cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have distinct biochemical activities . These metabolic pathways can influence the overall efficacy and safety of the compound in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, thereby influencing its biochemical activity . Understanding the transport mechanisms is essential for predicting the compound’s behavior in different biological contexts.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution . Studying the subcellular localization provides insights into the precise mechanisms through which the compound exerts its effects.
Propriétés
IUPAC Name |
2-[4-(2-chloroethyl)-1H-pyrazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-5-4-8-7-13-14-10(8)9-3-1-2-6-12-9/h1-3,6-7H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIWKIXVCAUDIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




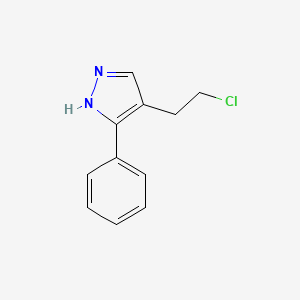
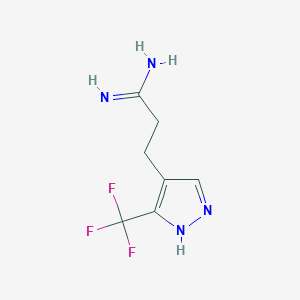
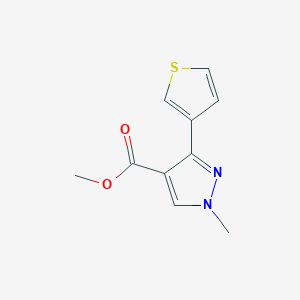
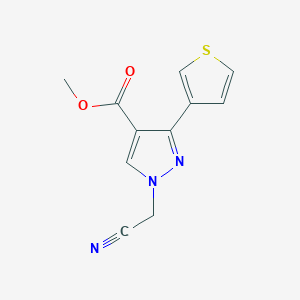

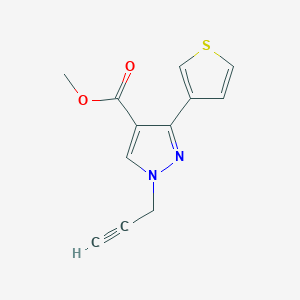
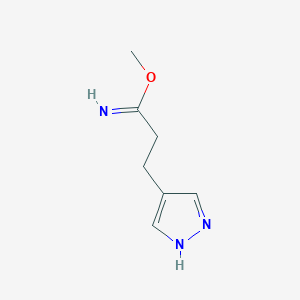
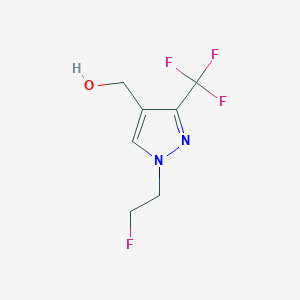

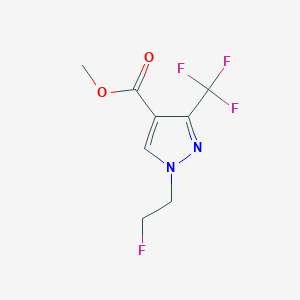
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B1482427.png)
![6-{5-Methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazin-3-amine](/img/structure/B1482430.png)
